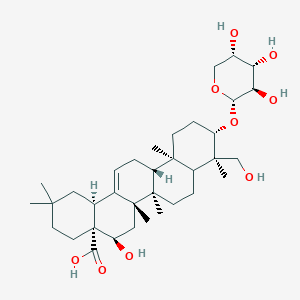
Cauloside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cauloside B is a natural compound that is found in several plants, including Cimicifuga foetida and Cimicifuga heracleifolia. It is a triterpenoid saponin that has been studied for its various biological activities. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Triterpene Glycosides and Chemical Structure
Cauloside B, identified as a triterpene glycoside, has been isolated from plants like Caulophyllum robustum. It is structurally characterized as hederagenin 3-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside (Chetyrina & Kalinovskii, 1979). This compound belongs to a group of natural products known for their diverse biological activities.
Metabolic Pathways and Pharmacological Properties
Studies on Caulophyllum robustum, which contains this compound, reveal its significant pharmacological properties like anti-inflammatory, immunomodulatory, and anti-tumor effects. Research has also focused on understanding the metabolic pathways and products of this compound in biological systems, such as in rat models (Lü et al., 2019).
Biological Activity and Cellular Interactions
This compound, as part of the broader cauloside family, shows various biological activities. For instance, cauloside C, closely related to this compound, demonstrates effects like cytotoxicity on sea urchin eggs and embryos, inhibition of macromolecular synthesis, and altered cellular transport mechanisms (Likhatskaya et al., 1996).
Spectrum-Effect Relationships and Anti-Inflammatory Effects
The spectrum-effect relationships between chemical fingerprints of Caulophyllum robustum extracts (including this compound) and their anti-inflammatory effects have been studied. This research helps in understanding how compounds like this compound contribute to the overall medicinal efficacy of the plant (Lü et al., 2017).
Effect on Biosynthesis in Yeast Cells
This compound, as part of the cauloside group, has been studied for its effect on biosynthesis processes in yeast cells. These glycosides have shown to influence the biosynthesis of sterols and fatty acids, indicating their potential biochemical significance (Anisimov et al., 1978).
Growth-Regulating Effects on Plant Seedlings
The growth-regulating effects of cauloside glycosides, including this compound, on plant seedlings have been investigated, showing that these compounds can influence plant growth at varying concentrations (Anisimov & Chaikina, 2015).
Propiedades
Número CAS |
12672-43-4 |
|---|---|
Fórmula molecular |
C35H56O9 |
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
(4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bS)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O9/c1-30(2)13-14-35(29(41)42)20(15-30)19-7-8-23-31(3)11-10-25(44-28-27(40)26(39)21(37)17-43-28)32(4,18-36)22(31)9-12-33(23,5)34(19,6)16-24(35)38/h7,20-28,36-40H,8-18H2,1-6H3,(H,41,42)/t20-,21-,22?,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35+/m0/s1 |
Clave InChI |
FCPRBNDLDDAHLC-PWEBOEAPSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C |
SMILES canónico |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)






